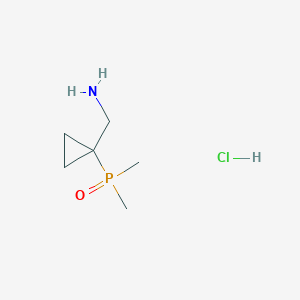
(1-Dimethylphosphorylcyclopropyl)methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Dimethylphosphorylcyclopropyl)methanamine;hydrochloride is a chemical compound with the CAS Number: 2460757-39-3 . It has a molecular weight of 183.62 . This compound is a versatile chemical with immense potential in scientific research. Its unique molecular structure allows for diverse applications, including drug synthesis, catalysis, and material science exploration.
Molecular Structure Analysis
The IUPAC name for this compound is(1-(aminomethyl)cyclopropyl)dimethylphosphine oxide hydrochloride . The InChI code for this compound is 1S/C6H14NOP.ClH/c1-9(2,8)6(5-7)3-4-6;/h3-5,7H2,1-2H3;1H . This indicates the presence of a cyclopropyl group attached to a dimethylphosphine oxide group, with an additional methanamine group. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Compounds
A study focused on the synthesis and characterization of a novel 1,3-Dithiolane Compound, highlighting the versatility of dimethylphosphorylcyclopropyl derivatives in synthesizing new chemical entities. The compound exhibited unique structural properties as confirmed through X-ray diffractions, showcasing the potential of such derivatives in material science and organic chemistry (Zhai Zhi-we, 2014).
Advanced Material Science
In the realm of material science, researchers synthesized and studied two structurally related hydrogen-bonded compounds within the dpma/HClO4 system. These studies not only advance our understanding of hydrogen bonding and its implications for material stability and reactivity but also contribute to the development of novel materials with tailored properties (D. Buhl, H. Gün, A. Jablonka, & G. Reiss, 2013).
Crystallography and Structural Analysis
The synthesis, structure, and spectroscopy of compounds in the dpma/HClO4 system were detailed, providing insights into the structural intricacies of dimethylphosphorylcyclopropyl derivatives. These findings have implications for crystallography, offering a deeper understanding of molecular interactions and structure-property relationships (D. Buhl, H. Gün, A. Jablonka, & G. Reiss, 2013).
Transition Metal Complexes
Another study highlighted the creation of a new copper complex utilizing the mono-protonated ligand (dimethylphosphoryl)methanamine. This work contributes to the field of inorganic chemistry, especially in the synthesis and characterization of metal complexes, which have wide applications in catalysis, material science, and as precursors for further synthetic applications (M. Richert, Cora Helmbrecht, & G. Reiss, 2014).
Implications for Organic Synthesis and Drug Discovery
The synthesis and application of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine showcased the potential of dimethylphosphorylcyclopropyl derivatives in the design of serotonin 5-HT1A receptor-biased agonists. This research not only contributes to organic synthesis but also impacts drug discovery, highlighting the therapeutic potential of these compounds (J. Sniecikowska et al., 2019).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H318, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . The safety information suggests that it should be handled with care, using protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
(1-dimethylphosphorylcyclopropyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NOP.ClH/c1-9(2,8)6(5-7)3-4-6;/h3-5,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVJJMNPAVHAIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1(CC1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClNOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Dimethylphosphorylcyclopropyl)methanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2718882.png)
![4-[(4-acetylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2718884.png)
![4-(2,6-Dimethyl-morpholine-4-sulfonyl)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2718885.png)
![1-(4-Fluorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2718887.png)


![N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide](/img/structure/B2718891.png)


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2718896.png)
![4-(Benzo[b]thiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2718897.png)
![3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2718902.png)